molecular formula C13H24N2O4 B13879053 Tert-butyl 3-[(3-ethoxy-3-oxopropyl)amino]azetidine-1-carboxylate

Tert-butyl 3-[(3-ethoxy-3-oxopropyl)amino]azetidine-1-carboxylate

Katalognummer: B13879053
Molekulargewicht: 272.34 g/mol
InChI-Schlüssel: CHVYQVUZSZRLSW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 3-[(3-ethoxy-3-oxopropyl)amino]azetidine-1-carboxylate is a synthetic organic compound with the molecular formula C13H24N2O4 and a molecular weight of 272.34 g/mol . This compound is characterized by the presence of an azetidine ring, a tert-butyl ester group, and an ethoxy-oxopropylamino substituent. It is commonly used as a building block in organic synthesis and has applications in various fields of scientific research.

Vorbereitungsmethoden

The synthesis of tert-butyl 3-[(3-ethoxy-3-oxopropyl)amino]azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-oxoazetidine-1-carboxylate with 3-ethoxy-3-oxopropylamine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a base, such as triethylamine or sodium hydride, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques, such as column chromatography, to obtain the pure compound.

Analyse Chemischer Reaktionen

Tert-butyl 3-[(3-ethoxy-3-oxopropyl)amino]azetidine-1-carboxylate undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Tert-butyl 3-[(3-ethoxy-3-oxopropyl)amino]azetidine-1-carboxylate has several applications in scientific research, including:

Wirkmechanismus

The mechanism of action of tert-butyl 3-[(3-ethoxy-3-oxopropyl)amino]azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can act as an inhibitor or modulator of these targets, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Tert-butyl 3-[(3-ethoxy-3-oxopropyl)amino]azetidine-1-carboxylate can be compared with similar compounds, such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.

Eigenschaften

Molekularformel

C13H24N2O4

Molekulargewicht

272.34 g/mol

IUPAC-Name

tert-butyl 3-[(3-ethoxy-3-oxopropyl)amino]azetidine-1-carboxylate

InChI

InChI=1S/C13H24N2O4/c1-5-18-11(16)6-7-14-10-8-15(9-10)12(17)19-13(2,3)4/h10,14H,5-9H2,1-4H3

InChI-Schlüssel

CHVYQVUZSZRLSW-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CCNC1CN(C1)C(=O)OC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.